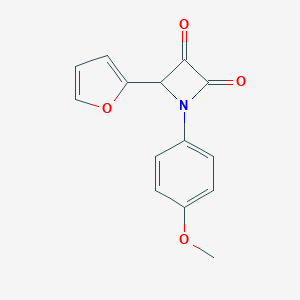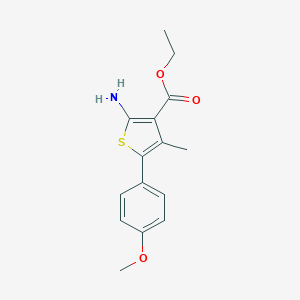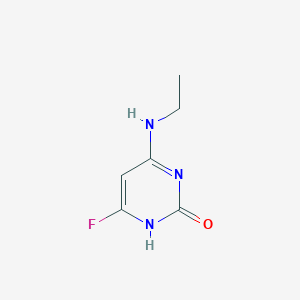
6-(Ethylamino)-4-fluoropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Ethylamino)-4-fluoropyrimidin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as EFA, and it is a pyrimidine derivative that contains a fluorine atom and an ethylamino group.
Mechanism of Action
The mechanism of action of EFA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and inflammation. EFA has been found to inhibit the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis, which may contribute to its antitumor activity. Additionally, EFA has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
EFA has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that EFA can induce apoptosis, or programmed cell death, in cancer cells. EFA has also been found to inhibit cell migration and invasion, which are important processes in tumor metastasis. Additionally, EFA has been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
EFA has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. Additionally, EFA has been found to exhibit potent activity against cancer cells, which makes it a promising candidate for further research. However, one of the limitations is that the mechanism of action of EFA is not fully understood, which makes it difficult to optimize its activity. Additionally, EFA may exhibit toxicity in normal cells, which may limit its potential as a therapeutic agent.
Future Directions
There are several future directions for research on EFA. One of the directions is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Additionally, it is important to study the pharmacokinetics and toxicity of EFA in vivo to determine its potential as a therapeutic agent. Further research is also needed to optimize the synthesis and purification of EFA and to identify analogs with improved activity and selectivity. Finally, it is important to investigate the potential of EFA as a treatment for other diseases, such as neurodegenerative diseases and inflammatory disorders.
Synthesis Methods
The synthesis of 6-(Ethylamino)-4-fluoropyrimidin-2(1H)-one can be achieved through various methods. One of the most common methods is the reaction between 4,6-dichloropyrimidine and ethylamine in the presence of a base, followed by the introduction of a fluorine atom using a fluorinating agent. Another method involves the reaction between 6-amino-4-chloropyrimidine and ethyl trifluoroacetate, followed by the substitution of the trifluoromethyl group with a fluorine atom.
Scientific Research Applications
EFA has various applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent. EFA has been found to exhibit antitumor activity in various cancer cell lines, including lung, breast, and colon cancer. Additionally, EFA has been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's disease.
properties
CAS RN |
184648-52-0 |
|---|---|
Product Name |
6-(Ethylamino)-4-fluoropyrimidin-2(1H)-one |
Molecular Formula |
C6H8FN3O |
Molecular Weight |
157.15 g/mol |
IUPAC Name |
4-(ethylamino)-6-fluoro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H8FN3O/c1-2-8-5-3-4(7)9-6(11)10-5/h3H,2H2,1H3,(H2,8,9,10,11) |
InChI Key |
MIIGVNDZSIBHIG-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=O)NC(=C1)F |
Canonical SMILES |
CCNC1=NC(=O)NC(=C1)F |
synonyms |
2(1H)-Pyrimidinone,4-(ethylamino)-6-fluoro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B66340.png)
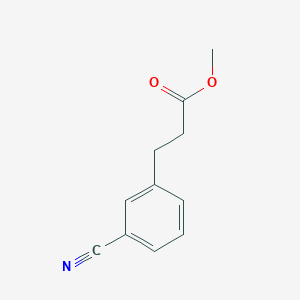

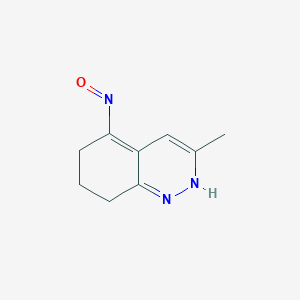

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B66366.png)



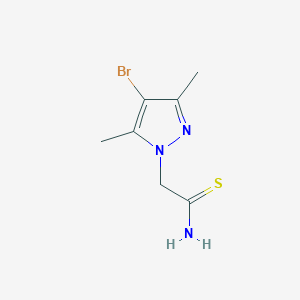

![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione](/img/structure/B66374.png)
